N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction using a suitable precursor, such as a halogenated benzo[d][1,3]dioxole derivative.
Coupling with the Carboxamide Group: The final step involves coupling the synthesized thiazole derivative with a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the thiazole or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols), and organic solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted thiazole or benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide: This compound shares a similar thiazole and benzo[d][1,3]dioxole structure but differs in the presence of a sulfonamide group.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: This compound contains a thiazole ring and a methoxybenzyl group but has a urea linkage instead of a carboxamide.
Uniqueness
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-13(3-6-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-4-7-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMJTFJUIMCDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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